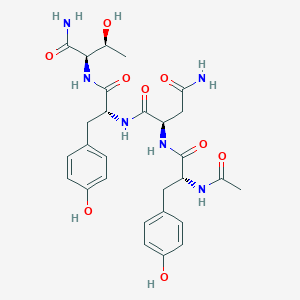

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

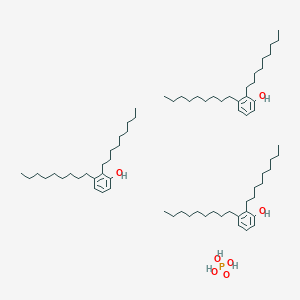

N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide est un composé peptidique synthétique qui présente des applications potentielles dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Ce composé se caractérise par sa séquence spécifique d'acides aminés, qui lui confère des propriétés et des fonctionnalités uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour permettre l'addition de l'acide aminé suivant.

Couplage : L'acide aminé suivant, protégé à ses groupes réactifs, est couplé à la chaîne peptidique croissante à l'aide de réactifs de couplage tels que HBTU ou DIC.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle de N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide peut impliquer une SPPS à grande échelle ou une synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour l'efficacité, le rendement et la pureté, intégrant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de tyrosine, conduisant à la formation de dityrosine ou d'autres produits oxydés.

Réduction : Les réactions de réduction peuvent cibler les ponts disulfures s'ils sont présents dans la structure peptidique.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou les peracides dans des conditions douces.

Réduction : Agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers groupes protecteurs et réactifs de couplage utilisés en SPPS.

Principaux produits formés

Oxydation : Dityrosine, quinones et autres dérivés oxydés.

Réduction : Peptide réduit avec des groupes thiol libres.

Substitution : Peptides modifiés avec des groupes fonctionnels modifiés.

Applications de recherche scientifique

N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigé pour son rôle dans les interactions protéine-protéine et la spécificité enzyme-substrat.

Médecine : Applications thérapeutiques potentielles, notamment en tant que candidat médicament pour cibler des voies moléculaires spécifiques.

Industrie : Utilisé dans le développement de matériaux à base de peptides et de bioconjugués.

Mécanisme d'action

Le mécanisme d'action de N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La séquence peptidique permet une liaison précise et une modulation des voies biologiques, ce qui peut conduire à des effets thérapeutiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et du contexte d'utilisation.

Applications De Recherche Scientifique

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mécanisme D'action

The mechanism of action of N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows for precise binding and modulation of biological pathways, potentially leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréonylamide : Un peptide étroitement lié avec une séquence similaire mais un groupe terminal différent.

N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-sérinamide : Un autre composé similaire avec un résidu de sérine au lieu de la thréonine.

Unicité

N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide est unique en raison de sa séquence spécifique et de la présence de D-acides aminés, ce qui peut conférer une stabilité accrue et une résistance à la dégradation enzymatique par rapport aux peptides composés de L-acides aminés.

Cet article détaillé fournit un aperçu complet de N-Acétyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-thréoninamide, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.

Propriétés

Numéro CAS |

653568-04-8 |

|---|---|

Formule moléculaire |

C28H36N6O9 |

Poids moléculaire |

600.6 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R,3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C28H36N6O9/c1-14(35)24(25(30)40)34-28(43)21(12-17-5-9-19(38)10-6-17)32-27(42)22(13-23(29)39)33-26(41)20(31-15(2)36)11-16-3-7-18(37)8-4-16/h3-10,14,20-22,24,35,37-38H,11-13H2,1-2H3,(H2,29,39)(H2,30,40)(H,31,36)(H,32,42)(H,33,41)(H,34,43)/t14-,20+,21+,22+,24+/m0/s1 |

Clé InChI |

ZARTVSXZVWVWEF-IRSHSORRSA-N |

SMILES isomérique |

C[C@@H]([C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C)O |

SMILES canonique |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)

![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)

![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)

![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)

![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)